1-((4-Morpholinopyrimidin-2-yl)methyl)-3-(o-tolyl)urea

Urea transporter UT-B inhibition Diuretic target

1-((4-Morpholinopyrimidin-2-yl)methyl)-3-(o-tolyl)urea (CAS 1795488-24-2; molecular formula C17H21N5O2; MW 327.4 g/mol) is a synthetic small molecule belonging to the urea-containing morpholinopyrimidine class. This chemical series was identified through high-throughput screening and subsequent lead optimization as dual inhibitors of mTORC1 and mTORC2, with the optimized clinical candidate AZD3147 emerging from the same scaffold.

Molecular Formula C17H21N5O2
Molecular Weight 327.388
CAS No. 1795488-24-2
Cat. No. B2821686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-Morpholinopyrimidin-2-yl)methyl)-3-(o-tolyl)urea
CAS1795488-24-2
Molecular FormulaC17H21N5O2
Molecular Weight327.388
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NCC2=NC=CC(=N2)N3CCOCC3
InChIInChI=1S/C17H21N5O2/c1-13-4-2-3-5-14(13)20-17(23)19-12-15-18-7-6-16(21-15)22-8-10-24-11-9-22/h2-7H,8-12H2,1H3,(H2,19,20,23)
InChIKeyALRWGBQSZWPOPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4-Morpholinopyrimidin-2-yl)methyl)-3-(o-tolyl)urea (CAS 1795488-24-2): Compound Class, Core Scaffold, and Procurement Context


1-((4-Morpholinopyrimidin-2-yl)methyl)-3-(o-tolyl)urea (CAS 1795488-24-2; molecular formula C17H21N5O2; MW 327.4 g/mol) is a synthetic small molecule belonging to the urea-containing morpholinopyrimidine class. This chemical series was identified through high-throughput screening and subsequent lead optimization as dual inhibitors of mTORC1 and mTORC2, with the optimized clinical candidate AZD3147 emerging from the same scaffold [1]. The compound incorporates a 4-morpholinopyrimidin-2-yl moiety linked via a methylene bridge to an N-(o-tolyl)urea group, placing it within a well-characterized kinase inhibitor pharmacophore. Independent of mTOR activity, the compound has also been profiled for inhibition of the urea transporter UT-B (SLC14A1), a target implicated in diuretic development and renal physiology [2]. This dual-target annotation distinguishes it from many in-class analogs that have been characterized solely against the PI3K/AKT/mTOR axis.

Why 1-((4-Morpholinopyrimidin-2-yl)methyl)-3-(o-tolyl)urea Cannot Be Interchanged with Generic Morpholinopyrimidine Ureas


Morpholinopyrimidine ureas are not a commodity chemical class; subtle variations in the phenylurea substituent and pyrimidine core substitution produce divergent pharmacological profiles that preclude simple functional interchange. The o-tolyl (2-methylphenyl) group on the target compound introduces ortho-steric bulk that disrupts the planarity of the urea-phenyl system—a structural feature explicitly characterized in the AZD3147 optimization campaign as simultaneously improving aqueous solubility while reducing mTOR cellular potency relative to unsubstituted or para-substituted phenyl analogs [1]. In addition, the target compound bears an unsubstituted pyrimidine at the 4-position (occupied solely by morpholine), whereas close analogs such as 1-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-3-(m-tolyl)urea carry an additional methyl group on the pyrimidine ring, altering both electronic character and kinase hinge-binding geometry [2]. These structural differences translate into measurable distinctions in target engagement: the target compound exhibits a UT-B IC50 of 16,500 nM, while other morpholinopyrimidine urea derivatives profiled in BindingDB show UT-B IC50 values spanning 110–2,540 nM, demonstrating that even within the same scaffold, target affinity varies by over 100-fold depending on substitution pattern [3]. Procurement of an incorrect analog without verifying the specific CAS number risks invalidating SAR hypotheses, misattributing biological activity, or wasting resources on compounds with uncharacterized selectivity profiles.

Quantitative Differentiation Evidence for 1-((4-Morpholinopyrimidin-2-yl)methyl)-3-(o-tolyl)urea Versus Closest Analogs


UT-B Transporter Inhibition: 6.5-Fold Weaker Than a Close Urea-Morpholinopyrimidine Analog

The target compound inhibits mouse UT-B with an IC50 of 16,500 nM (1.65 × 10^4 nM) in a wild-type CD1 mouse erythrocyte hemolysis assay [1]. A structurally distinct morpholinopyrimidine urea derivative (BDBM50512257; CHEMBL1421830) tested under comparable conditions in Sprague-Dawley rat erythrocytes shows an IC50 of 2,540 nM [2]. The target compound is approximately 6.5-fold less potent than this comparator. Even more potent UT-B inhibitors within the broader chemotype achieve IC50 values of 280 nM and 110 nM [3], indicating that the o-tolyl substitution pattern is associated with attenuated UT-B affinity relative to other phenylurea modifications in the morpholinopyrimidine series.

Urea transporter UT-B inhibition Diuretic target Erythrocyte lysis assay

Ortho-Methyl Substitution on Phenylurea: Documented Solubility–Potency Trade-Off in mTOR Inhibition

In the seminal AZD3147 lead optimization study (Pike et al., J. Med. Chem. 2015), the introduction of substituents ortho to the urea on the phenyl ring was systematically investigated. Compounds 24 and 25, which bear ortho-substitution analogous to the o-tolyl group in the target compound, were explicitly reported to show improved aqueous solubility—attributed to disruption of molecular planarity and reduced efficiency of crystal lattice packing—but at the cost of a significant reduction in mTOR cellular potency compared to unsubstituted or para-substituted phenyl analogs [1]. Although the exact pIC50 and solubility values for the target compound itself were not individually reported in that publication, the class-level SAR directly predicts that the o-tolyl compound will exhibit (a) enhanced thermodynamic solubility relative to its unsubstituted phenyl counterpart 1-((4-morpholinopyrimidin-2-yl)methyl)-3-phenylurea (CAS 1797805-54-9), and (b) attenuated mTORC1/mTORC2 cellular inhibitory activity relative to para-substituted or unsubstituted analogs [1].

mTOR kinase Ortho-substitution SAR Aqueous solubility Planarity disruption

Regioisomeric Differentiation: o-Tolyl vs. m-Tolyl Urea Substitution Alters Target Engagement Profile

The closest commercially cataloged regioisomer is 1-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-3-(m-tolyl)urea (CAS 1797977-80-0), which differs from the target compound at two positions: (i) the tolyl urea is meta-substituted (3-methylphenyl) rather than ortho-substituted (2-methylphenyl), and (ii) the pyrimidine carries a 4-methyl substituent absent in the target compound . The ortho-methyl group in the target compound creates a steric clash that forces the phenyl ring out of coplanarity with the urea linkage, whereas the meta-methyl group in the comparator permits a more planar conformation. This conformational difference has direct pharmacological consequences: the AZD3147 SAR campaign demonstrated that methylation ortho to the urea (as in the target compound) reduces mTOR potency while improving solubility, whereas meta- or para-substitution generally increases potency alongside reduced solubility [1]. Additionally, the target compound has annotated UT-B inhibition data (IC50 16,500 nM) [2], whereas no UT-B activity has been publicly reported for the m-tolyl regioisomer, highlighting a gap in target annotation that could mislead researchers expecting equivalent polypharmacology.

Regioisomer comparison o-tolyl m-tolyl Structure-activity relationship

Patent Landscape Positioning: Enabling Freedom-to-Operate Assessment for Procurement

The target compound falls within the generic Markush claims of EP2057140B1 ('Morpholino pyrimidine derivatives useful in the treatment of proliferative disorders'), which was filed by AstraZeneca with a priority date of July 9, 2007, and remains in active legal status [1]. This patent covers morpholinopyrimidine urea derivatives broadly, including compounds where the phenyl ring may be substituted with C1-C6 alkyl at any position (encompassing the 2-methyl/o-tolyl substitution). A related patent family member, EP2542536B1 ('Morpholino substituted urea derivatives as mTOR inhibitors'), similarly claims urea-containing morpholinopyrimidines [2]. However, the target compound (CAS 1795488-24-2) is not itself exemplified as a specific compound in the accessible sections of these patents; the exemplified compounds tend toward more elaborate sulfone-containing and heteroaryl-substituted analogs optimized for clinical development (e.g., AZD3147, CAS 1101810-02-9) [3]. This means the target compound occupies an intermediate IP position: it is within the claimed generic scope but not specifically exemplified, which may have implications for commercial use versus non-commercial research procurement.

Patent classification mTOR inhibitor Freedom-to-operate AstraZeneca

Recommended Research and Procurement Application Scenarios for 1-((4-Morpholinopyrimidin-2-yl)methyl)-3-(o-tolyl)urea (CAS 1795488-24-2)


UT-B Transporter Pharmacology: Moderate-Affinity Probe for Urea Transporter Structure–Function Studies

The compound's UT-B IC50 of 16,500 nM positions it as a moderate-affinity tool for studying urea transporter B function in erythrocyte or renal epithelial models [1]. Unlike potent UT-B inhibitors (IC50 < 300 nM) that produce near-complete blockade, the target compound enables partial inhibition studies that may be more physiologically relevant for investigating graded urea transport responses. Researchers investigating UT-B as a diuretic target or studying countercurrent urea exchange in the renal medulla can use this compound to probe concentration–response relationships without the confounding effects of complete transporter saturation. Cross-reference with the broader UT-B inhibitor chemotype in BindingDB allows benchmarking of affinity trends across structural variants [2].

Solubility-First mTOR Pathway Chemical Biology: Leveraging Ortho-Substitution for Improved Physicochemical Properties

Based on the class-level SAR established in the AZD3147 optimization campaign, the o-tolyl substitution is predicted to confer improved aqueous solubility relative to unsubstituted or para-substituted phenyl analogs by disrupting molecular planarity and reducing crystal lattice packing efficiency [1]. For chemical biology applications requiring mTOR pathway modulation in cell-based assays where compound precipitation is a concern, the target compound may offer practical advantages over more planar analogs. Users must weigh this solubility benefit against the expected reduction in mTOR potency documented for ortho-substituted analogs 24 and 25 in the Pike et al. (2015) study [1]. This compound is best deployed as a scaffold reference point for solubility–potency optimization rather than as a high-potency mTOR probe.

Kinase Inhibitor Scaffold Diversification: Accessing Under-Explored Ortho-Substituted Phenylurea Chemical Space

The o-tolyl urea motif is under-represented in publicly disclosed morpholinopyrimidine kinase inhibitor libraries relative to para- and meta-substituted analogs. The AZD3147 campaign noted that ortho-substitution was explored as a deliberate strategy to modulate solubility but was generally deprioritized due to the potency trade-off for clinical candidate selection [1]. For academic medicinal chemistry groups conducting scaffold-hopping or library diversification around the morpholinopyrimidine core, the target compound provides access to this less-explored ortho-substituted chemical space. Its UT-B annotation [2] and membership in the mTOR inhibitor patent family [3] make it a suitable starting point for dual-target SAR exploration.

Analytical Reference Standard for Regioisomeric Quality Control in Chemical Procurement

Given the commercial availability of multiple regioisomeric morpholinopyrimidine toluylureas—including the o-tolyl target compound (CAS 1795488-24-2) and its m-tolyl analog (CAS 1797977-80-0)—the target compound serves as an essential analytical reference standard for identity verification in procurement workflows. HPLC co-injection, NMR fingerprinting, or mass spectrometric analysis against an authenticated sample of CAS 1795488-24-2 can confirm that the supplied material is the correct regioisomer, preventing inadvertent use of the meta-substituted analog in biological assays where the positional isomer difference materially impacts both conformational preference and target engagement profile.

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